Agerafenib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.

CEP-32496 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibitor of RAF family kinases; structure in first source

Agerafenib CEP-32496 discovery and development

Compound Overview and Discovery

Agerafenib (also known as CEP-32496 and RXDX-105) is a potent, orally active small-molecule inhibitor discovered as part of a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [1]. It is a selective multi-kinase inhibitor with its most potent activity against the BRAF(V600E) mutant kinase, an important oncogenic driver [2] [3]. The drug candidate advanced to clinical trials (NCT01877811) for patients with advanced solid tumors [4].

Mechanism of Action and Signaling Pathway

This compound is a potent ATP-competitive kinase inhibitor. Its primary mechanism is the inhibition of the BRAF(V600E) mutant kinase, which leads to the disruption of the downstream MAPK signaling pathway [4] [2].

The diagram below illustrates the signaling pathway targeted by this compound.

Figure 1: The MAPK signaling pathway driven by oncogenic BRAF(V600E). This compound potently inhibits the mutant BRAF kinase, blocking downstream signaling and cancer cell proliferation [4] [2] [3].

Pharmacological Profile and Kinase Selectivity

While this compound's dominant activity is against BRAF(V600E), it is a multi-kinase inhibitor. The table below summarizes its binding affinity (Kd) for a panel of kinase targets.

Table 1: Kinase Inhibition Profile of this compound (Selected Targets) [3]

| Kinase Target | Kd (nM) |

|---|---|

| BRAF(V600E) | 14 |

| c-Kit | 2 |

| Ret | 2 |

| LCK | 2 |

| Abl-1 | 3 |

| VEGFR-2 | 8 |

| CSF-1R | 9 |

| BRAF (WT) | 36 |

| CRAF | 39 |

| EGFR | 22 |

| c-Met | 513 |

This multi-kinase activity contributes to its selective cytotoxicity; it is significantly more effective at inhibiting proliferation and inducing cell death in cancer cells harboring the BRAF(V600E) mutation compared to wild-type BRAF cells [2].

Experimental Protocols and Key Data

The following detailed methodologies are based on foundational preclinical studies for this compound.

In Vitro Binding and Cell Proliferation Assays [2]

- Objective: To determine the direct binding affinity of CEP-32496 for purified BRAF(V600E) kinase and its effect on cellular MEK phosphorylation and viability.

- Methodology:

- Binding Assay (Kd): A dissociation constant (Kd) of 14 nM for BRAF(V600E) was measured using an in vitro binding assay with purified kinase protein.

- pMEK Inhibition (IC50): Inhibition of MEK phosphorylation (pMEK) was analyzed in human melanoma A375 cells (BRAF V600E mutant). Cells were treated with CEP-32496 for 2 hours, followed by Western blot analysis using phospho-specific antibodies. The IC50 was 78-82 nM.

- Cytotoxicity/Cell Proliferation (EC50/GI50): The cytotoxic effect was measured using a 72-hour CellTiter Blue cell viability assay. The EC50 in A375 cells was 78 nM.

- Key Findings: this compound demonstrated potent and selective activity against BRAF(V600E)-mutant cells, with much higher concentrations (EC50 > 2000 nM) required to inhibit the growth of wild-type BRAF cell lines (e.g., DU145, Hs578T).

In Vivo Efficacy Study in Xenograft Models [2]

- Objective: To evaluate the oral efficacy of CEP-32496 in mouse models of human cancer.

- Methodology:

- Animal Model: Athymic nude mice with subcutaneously implanted A375 melanoma or COLO-205 colorectal carcinoma xenografts (both BRAF V600E mutant).

- Dosing Regimen: CEP-32496 was administered orally at doses of 30 mg/kg and 100 mg/kg, twice daily (BID).

- Endpoints: Tumor volume was measured regularly. Pharmacodynamic (PD) effects were assessed by analyzing tumor lysates for pERK levels.

- Key Findings: Treatment resulted in significant tumor stasis and regression in both models. PD analysis confirmed sustained inhibition of the MAPK pathway, as shown by reduced pERK levels. The compound was reported to be well-tolerated with no significant adverse effects in these models.

Pharmacokinetic (PK) Evaluation Using Radiolabeled Compound [4]

- Objective: To evaluate the pharmacokinetic properties and tumor uptake of CEP-32496 using carbon-11-labeled compound ([11C]CEP-32496) and Positron Emission Tomography (PET).

- Methodology:

- Radiosynthesis: [11C]CEP-32496 was synthesized using [[11C]phosgene] with high radiochemical purity (>98%) and molar activity (40-85 GBq/μmol).

- In Vitro Binding: Autoradiography confirmed high binding affinity and specificity of the tracer to BRAF(V600E)-positive A375 melanoma tissue sections, which was blocked by unlabeled CEP-32496 or sorafenib.

- In Vivo PET and Biodistribution: The radiotracer was administered intravenously to nude mice bearing A375 melanomas. PET scans and biodistribution studies were conducted over 60 minutes.

- Key Findings: The study showed that [11C]CEP-32496 accumulated continuously in the tumors and had high in vivo stability in plasma, supporting its use for non-invasive pharmacokinetic studies.

Preclinical and Clinical Summary

Table 2: Summary of Key Preclinical and Clinical Data [1] [4] [2]

| Parameter | Data |

|---|---|

| CAS Registry No. | 1188910-76-0 |

| Molecular Formula | C24H22F3N5O5 |

| Molecular Weight | 517.16 g/mol |

| Recommended In Vivo Doses | 30 - 100 mg/kg (oral, BID in mice) |

| Clinical Trial Phase | Phase 1/1b (NCT01877811) |

| Clinical Dose (Reported) | Tolerated up to 350 mg/d |

| Primary Mechanism | Potent and selective inhibition of BRAF(V600E) kinase |

| Key Preclinical Outcome | Tumor stasis and regression in xenograft models |

Conclusion

This compound (CEP-32496) represents a rationally designed, orally available BRAF(V600E) inhibitor with a strong preclinical efficacy and a favorable side effect profile in animal models. Its development highlights a comprehensive approach from in vitro kinase screening and mechanistic cellular assays to in vivo xenograft models and advanced imaging techniques for PK/PD analysis.

References

what is Agerafenib and how was it discovered

Compound Identification and Characteristics

Agerafenib, also known as RXDX-105 and CEP-32496, is a synthetic organic compound with the following key identifiers [1] [2] [3]:

| Property | Description |

|---|---|

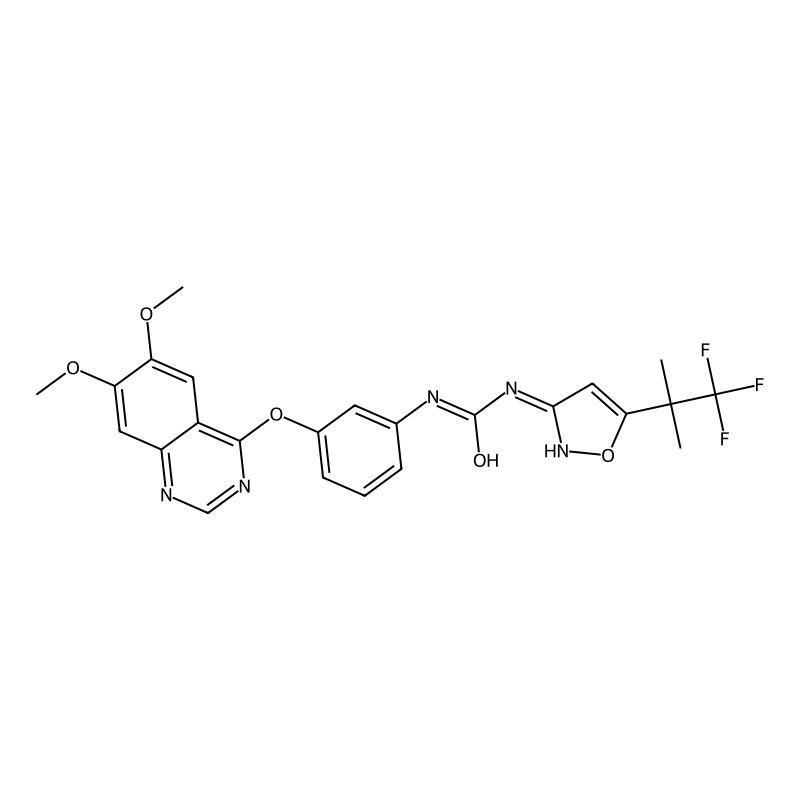

| IUPAC Name | 1-{3-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea [1] |

| Chemical Formula | C₂₄H₂₂F₃N₅O₅ [1] |

| Molecular Weight | 517.465 g/mol [1] |

| CAS Number | 1188910-76-0 [1] [4] [3] |

| Related Drugs | Vemurafenib, Dabrafenib, Encorafenib [5] |

Its molecular structure consists of a quinazoline core and a diaryl urea moiety, contributing to its ability to inhibit multiple kinases [2].

Discovery and Development

This compound was discovered through a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [2]. The compound was initially designated as CEP-32496 and was later renamed RXDX-105 in 2015 [2]. It remains an investigational drug and has been evaluated in clinical trials, including NCT03052569 for cancers with RET alterations and studies involving solid tumors and non-small cell lung cancer [1].

Mechanism of Action and Kinase Inhibition Profile

This compound functions as a potent, orally bioavailable pan-RAF inhibitor, meaning it targets multiple members of the RAF kinase family (ARAF, BRAF, and CRAF) [6] [7]. It is particularly effective against the oncogenic BRAF V600E mutant [4] [3]. By inhibiting RAF kinases, this compound blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a key driver of cell proliferation and survival in many cancers [6] [5] [7].

The following diagram illustrates how this compound inhibits the MAPK signaling pathway:

This compound inhibits RAF kinases, blocking downstream MAPK signaling and cancer cell proliferation.

Beyond RAF kinases, this compound demonstrates a broad multi-kinase inhibition profile, which may contribute to its efficacy [1] [4]. The table below summarizes its reported affinity (Kd) for various kinase targets:

| Kinase Target | Reported Kd (nM) | Kinase Target | Reported Kd (nM) |

|---|---|---|---|

| RET | 2 nM [4] | B-Raf (V600E) | 14 nM [4] |

| PDGFRβ | 2 nM [4] | EPHA2 | 14 nM [4] |

| c-Kit | 2 nM [4] | B-Raf (wild-type) | 36 nM [4] |

| Lck | 2 nM [4] | Raf | 39 nM [4] |

| Abl-1 | 3 nM [4] | c-Met | 513 nM [4] |

| VEGFR2 | 8 nM [4] | JAK2 | 4700 nM [4] |

| CSF1R | 9 nM [4] | MEK1 | 7100 nM [4] |

| EGFR | 22 nM [4] | MEK2 | 8300 nM [4] |

Preclinical Evidence and Experimental Data

Preclinical studies demonstrate this compound's antitumor activity across various models.

- In Vitro Efficacy: this compound inhibited proliferation in human cancer cell lines, showing greater sensitivity in mutant BRAF-expressing cells with an EC₅₀ of 78 nM in A375 melanoma cells, and suppressed MAPK/MEK phosphorylation in melanoma and colorectal cancer cell lines [4] [7].

- In Vivo Efficacy: In Colo-205 xenograft mouse models, oral administration of this compound at 30 mg/kg and 100 mg/kg resulted in tumor arrest and partial regression, with 100 mg/kg dose inhibiting pMEK and pERK to induce sustained tumor arrest and regression in BRAF V600E colon cancer xenografts [4].

- Key Experimental Protocols:

- Kinase Binding Assay: Kinases displayed on T7 phage or expressed in HEK-293 cells were tagged with DNA and binding reactions performed; fraction of kinase not bound to this compound determined by capture with immobilized affinity ligand and quantitation by quantitative PCR [4].

- Cell Viability/Proliferation Assay (CellTiter Blue): Cells seeded in 96-well plates, switched to low-serum medium, treated with this compound for 72 hours, then viability quantified by fluorescence signal strength after reagent addition [4].

Potential Therapeutic Applications

Based on preclinical evidence, this compound has been investigated for several cancer types:

- Neuroblastoma: Suppressed tumor growth and prolonged survival in mouse models, both as a single agent and in combination with chemotherapy [6] [7].

- Solid Tumors: Effective in mouse models of BRAF V600E-induced cancers like melanoma and colorectal cancer [1] [4].

- Cancers with RET Alterations: Subject of clinical trials for cancers with RET alterations [1].

This compound represents a rationally designed, multi-targeted therapeutic strategy for cancers driven by dysregulated MAPK signaling and other oncogenic kinases. Its progression into clinical evaluation highlights the translational potential of targeting RAF and other kinases with a single agent.

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. | c-RET | Raf | Src | PDGFR | Bcr-Abl | c-Kit | TargetMol this compound [targetmol.com]

- 5. Small Molecule B-RAF Inhibitors as Anti-Cancer ... [mdpi.com]

- 6. Small Molecule Inhibitor this compound Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitor this compound effectively suppresses ... [sciencedirect.com]

Agerafenib BRAF inhibitor mechanism of action

Agerafenib Overview and Key Characteristics

This compound (also known as CEP-32496 and RXDX-105) is an orally bioavailable small molecule and a selective multi-kinase inhibitor discovered for its antitumor activity [1] [2] [3]. It is characterized as a strong inhibitor of the mutated form of the BRAF gene, particularly the BRAF V600E mutation, which is found in a significant number of malignant tumors [2].

The table below summarizes its core chemical and pharmacological properties:

| Property | Description |

|---|---|

| Chemical Formula | C24H22F3N5O5 [1] [2] |

| Molecular Weight | 517.5 g/mol [1] [2] |

| Mechanism of Action | Inhibits mutated BRAF kinase (V600E); also described as a multi-kinase inhibitor [2] [3]. |

| Target | BRAF V600E, RET [1] |

| Modality | Small Molecule [1] |

| Key Feature | Strong cytotoxicity to cells harboring the BRAF mutation [2]. |

From this compound to Plixorafenib: Insights on Mechanism

Recent data presented in 2025 focuses on Plixorafenib (FORE8394), a drug designed to overcome limitations of earlier BRAF inhibitors [4]. Its described "dimer-breaking" properties provide a useful perspective on the evolution of this drug class.

- Novel Mechanism: Plixorafenib was designed to inhibit oncogenic BRAF V600 without causing paradoxical MAPK pathway activation, a common issue with first-generation BRAF inhibitors. It also has activity against non-V600 BRAF alterations [4].

- Dimer-Breaker Property: The data supports its unique mechanism as a "dimer-breaker." Analysis showed an absence of emergent MAPK pathway alterations following treatment, which is a resistance mechanism associated with earlier BRAF inhibitors that promote dimer formation [4].

- Clinical Evidence: In a Phase 1/2a trial, pharmacodynamic effects were confirmed in clinical tumor biopsies, which showed suppression of the MAPK pathway (as measured by decreased pERK). Furthermore, circulating tumor DNA (ctDNA) analysis demonstrated a decrease in the BRAF V600E mutant allele frequency in 85% of patients after one treatment cycle [4].

The BRAF Inhibitor Landscape and Classification

To understand where this compound likely fits, it is helpful to know the classification of BRAF inhibitors based on their binding mode to the kinase domain [5].

While the exact classification of this compound is not specified in the search results, Plixorafenib's "dimer-breaking" property suggests it may function as a Type II inhibitor, which stabilizes an inactive DFG-OUT conformation and helps suppress paradoxical MAPK activation [5].

Interpretation and Further Research

The available information on this compound is foundational. Its development appears to have progressed into what is now known as Plixorafenib, which features a more clearly defined and potentially superior "dimer-breaking" mechanism of action.

For your research, focusing on Plixorafenib will yield more current and detailed mechanistic data. You can search for its clinical trial identifiers (e.g., NCT02428712 for the Phase 1/2a trial) on registry platforms like ClinicalTrials.gov to access study protocols and published results that include detailed methodologies.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. FORE Biotherapeutics Presents New Plixorafenib Results... - BioSpace [biospace.com]

- 5. Targeted design, synthesis, molecular dynamics, ADME and in [pmc.ncbi.nlm.nih.gov]

Agerafenib RAF kinase family inhibition

Agerafenib Kinase Inhibition Profile

| Target | Kd / IC50 (nM) | Experimental Context | Citation |

|---|---|---|---|

| BRAF(V600E) | 14 nM (Kd) | Binding assay in HEK293 cells | [1] [2] |

| BRAF(WT) | 36 nM (Kd) | Binding assay in HEK293 cells | [1] [3] |

| CRAF | 39 nM (Kd) | Binding assay in HEK293 cells | [1] [3] |

| RET | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |

| c-Kit | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |

| PDGFRβ | 2 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |

| Abl1 | 3 nM (Kd) | Binding assay in HEK293 cells | [1] |

| VEGFR2 | 8 nM (Kd) | Binding assay in HEK293 cells | [1] [4] |

| Cellular pMEK (A375) | 82 nM (IC50) | Inhibition in human melanoma cells | [1] |

| Cell Proliferation (A375) | 78 nM (IC50) | Cytotoxicity in BRAF V600E mutant cells | [1] [2] |

Mechanism of Action & Signaling Pathway

This compound acts as a pan-RAF inhibitor, binding to and inhibiting key members of the RAF kinase family (ARAF, BRAF, and CRAF) [5]. By blocking RAF kinases, it prevents the downstream phosphorylation and activation of MEK and ERK in the MAPK pathway, a critical signaling cascade that regulates cell growth, differentiation, and survival [6] [7].

Dysregulation of this pathway, often through RAF mutations, is a key driver in many cancers [8] [9]. The following diagram illustrates this core mechanism:

This compound inhibits RAF kinases, blocking the MAPK signaling pathway and its pro-tumor effects.

Key Experimental Protocols

The data supporting this compound's profile come from standard preclinical assays. Here are the methodologies for key experiments cited in the search results.

In Vitro Kinase Binding Assay

- Purpose: To determine the binding affinity (Kd) of this compound to various kinase targets [1] [4].

- Methodology:

- Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.

- Binding Reaction: The kinase is incubated with this compound for one hour at room temperature.

- Detection: The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified via quantitative PCR (qPCR).

- Data Analysis: Kd values are determined using eleven serial 3-fold dilutions of the compound, with results presented as mean values from duplicate experiments [1] [4].

In Vitro Cell Proliferation/Cytotoxicity Assay

- Purpose: To measure the inhibitory effect of this compound on cancer cell viability (IC50) [1] [2].

- Methodology (using A375 melanoma cells as an example):

- Cell Seeding: Cells are seeded at 10,000 cells per well in DMEM with 10% fetal calf serum and allowed to attach.

- Serum Starvation: Cells are washed and switched to DMEM with 0.5% serum overnight.

- Compound Treatment: this compound is added at various concentrations (with a final DMSO concentration of 0.5%) and incubated for 72 hours.

- Viability Measurement: A CellTiter Blue reagent is added, and incubation continues for 3 hours. The fluorescence signal (excitation 560 nm, emission 590 nm) from viable cells is measured.

- Data Analysis: IC50 values are derived using a 9-point curve [1] [2].

In Vivo Efficacy Study

- Purpose: To evaluate the anti-tumor activity of this compound in a mouse xenograft model [1] [3].

- Methodology:

- Model Generation: Athymic nude mice are inoculated subcutaneously with human cancer cells (e.g., Colo-205 colorectal carcinoma cells).

- Randomization & Dosing: Once tumors reach 150-200 mm³, mice are randomized into groups and dosed orally for 14 days with either vehicle or this compound (e.g., at 10, 30, or 100 mg/kg twice daily).

- Endpoint Measurement: Tumor volumes are measured regularly with calipers, and tumor growth inhibition or regression is calculated [1] [3].

Preclinical & Potential Clinical Relevance

Preclinical data highlight this compound's promise, particularly in targeting MAPK pathway dysregulation.

- Neuroblastoma: In mouse models of neuroblastoma, this compound potently suppressed tumor growth and prolonged survival by inhibiting the ERK MAPK signaling pathway [6] [5]. It also showed a synergistic pro-apoptotic effect when combined with the chemotherapeutic agent doxorubicin [6] [5].

- BRAF-Mutant Cancers: this compound exhibited high potency and selective cytotoxicity against tumor cell lines expressing the mutant BRAF(V600E) compared to those with wild-type BRAF [1] [2] [3].

- Favorable Drug Properties: this compound demonstrated an excellent pharmacokinetic profile in preclinical species, with low clearance and high oral bioavailability, supporting its potential for clinical translation [2] [3].

The search results indicate this compound had reached Phase 1/2 clinical trials [1], but no recent results or status updates were available in the provided sources. Further clinical development information would require searching dedicated clinical trial registries.

References

- 1. This compound (CEP-32496) | Raf inhibitor | Mechanism [selleckchem.com]

- 2. This compound hydrochloride (CEP-32496 hydrochloride) [medchemexpress.com]

- 3. CEP-32496 (RXDX-105; this compound) | CAS 1188910-76-0 [abmole.com]

- 4. | c-RET | this compound | Src | PDGFR | Bcr-Abl | c-Kit | TargetMol Raf [targetmol.com]

- 5. Small molecule inhibitor this compound effectively suppresses ... [sciencedirect.com]

- 6. Small molecule inhibitor effectively suppresses... This compound [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy [nature.com]

- 8. A comprehensive review of RAF kinase: advances in ... [sciencedirect.com]

- 9. Small Molecule B-RAF Inhibitors as Anti-Cancer ... [mdpi.com]

Mechanism of Action: How Agerafenib Inhibits the ERK/MAPK Pathway

Agerafenib (also known as CEP-32496 or RXDX-105) exerts its effect by targeting the core components of the RAF-MEK-ERK cascade, which is frequently dysregulated in cancers [1] [2].

The diagram below illustrates how this compound inhibits this signaling pathway.

This compound inhibits RAF kinases, blocking downstream ERK/MAPK signaling.

Preclinical Efficacy Data of this compound

The following tables summarize key quantitative findings from the 2019 study, which investigated this compound's effects in neuroblastoma models [1] [2].

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

| Assay Type | Effect of this compound | Key Findings |

|---|---|---|

| Cell Proliferation | Potent inhibition | Inhibited proliferation across a panel of MYCN-amplified and MYCN-non-amplified cell lines. |

| Colony Formation | Significant reduction | Impaired colony formation ability of neuroblastoma cells. |

| Apoptosis | Induced cell death | Showed a synergistic pro-apoptotic effect when combined with chemotherapy (doxorubicin). |

| Pathway Inhibition | Suppressed ERK phosphorylation | Effectively inhibited ERK MAPK activation (phosphorylation) in a dose-dependent manner. |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model Aspect | Effect of this compound | Key Findings |

|---|---|---|

| Tumor Growth | Potently suppressed | Significantly reduced tumor growth in xenograft mouse models. |

| Animal Survival | Prolonged survival | Treated mice showed an extended survival period compared to controls. |

| Toxicity Profile | Favorable | The inhibitor was well-tolerated in the animal models. |

Detailed Experimental Protocols

The 2019 study used the following key methodologies to generate the data above [1].

Cell-Based Assays

- Cell Lines: The study used six human neuroblastoma cell lines, including three with MYCN amplification (NGP, IMR-32, SK-N-BE(2)) and three without (SH-SY5Y, SK-N-AS, LAN-6).

- Culture Conditions: Cells were maintained in RPMI-1640 medium, supplemented with 20% heat-inactivated fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL), at 37°C in a 5% CO2 atmosphere.

- Proliferation & Colony Formation: Cell proliferation was assessed, and colony formation ability was measured after this compound treatment.

- Apoptosis Assay: The pro-apoptotic effect of this compound, both alone and in combination with doxorubicin, was evaluated.

- Western Blot Analysis: Used to detect the phosphorylation levels of ERK and other proteins to confirm pathway inhibition.

In Vivo Animal Models

- Xenograft Model: NGP-luciferase cells were subcutaneously injected into mice to establish tumors.

- Drug Administration: this compound was administered to the mice, likely via oral gavage, though the specific dosage and regimen are detailed in the full publication.

- Tumor Monitoring: Tumor volume was measured regularly, and animal survival was tracked over time.

Significance and Clinical Context

- Targeting MAPK in Relapsed Cancers: This research is significant because genomic studies have revealed that approximately 78% of relapsed neuroblastoma samples contain mutations that hyperactivate the MAPK pathway, making it a compelling therapeutic target [1].

- Clinical Relevance of RAF: Analysis of a large patient cohort (n=498) showed that high expression of RAF family genes (ARAF, BRAF, CRAF) is associated with advanced tumor stage, high-risk disease, and poor survival, underscoring the rationale for using a pan-RAF inhibitor like this compound [1] [2].

- Therapeutic Potential: The preclinical data suggests this compound could be a promising therapeutic agent for high-risk or relapsed neuroblastoma patients, either as a single agent or in combination with traditional chemotherapy [1] [2].

References

Agerafenib preclinical research overview

Compound Profile & Mechanism of Action

Agerafenib is an orally administered, potent small-molecule pan-RAF inhibitor. Its primary identified mechanism is the inhibition of key components of the RAF family kinases (BRAF V600E, wild-type BRAF, and CRAF), which are core elements of the MAPK signaling pathway [1] [2]. This inhibition abrogates the activation of the downstream ERK MAPK pathway, a key driver in many cancers [3] [4].

The table below summarizes its primary and secondary kinase targets based on binding affinity (Kd) data [2]:

| Target Kinase | Binding Affinity (Kd) | Notes |

|---|---|---|

| BRAF (V600E) | 14 nM | Primary target, high potency |

| BRAF (WT) | 36 nM | Primary target, high potency |

| CRAF | 39 nM | Primary target, high potency |

| LCK, c-Kit, RET, PDGFRβ, Abl1 | 2-3 nM | Off-target activity; high affinity but not primary for NB |

| VEGFR2 | 8 nM | Off-target activity |

The following diagram illustrates this compound's role in inhibiting the MAPK signaling cascade, which is frequently hyperactivated in relapsed neuroblastoma [1] [3].

This compound inhibits RAF kinases to block MAPK pathway signaling and cellular proliferation.

Rationale & In Vitro Efficacy

The rationale for testing this compound in neuroblastoma (NB) is strongly supported by clinical data. An analysis of 498 NB patient samples revealed that high expression of RAF family kinases (ARAF, BRAF, CRAF) is correlated with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival [1] [4].

In vitro studies demonstrated this compound's potent anti-tumor activity, as summarized below:

| Assay Type | Cell Lines / Models | Key Findings / Outcome |

|---|---|---|

| Cell Proliferation | Panel of NB cell lines (e.g., NGP, IMR-32, SK-N-BE(2), SH-SY5Y) | Effectively inhibited cell proliferation [1]. |

| Colony Formation | Panel of NB cell lines | Significantly reduced colony formation ability [1] [4]. |

| Synergistic Apoptosis | NB cells combined with doxorubicin | Showed a synergistic pro-apoptotic effect when combined with chemotherapy [1] [3]. |

| MAPK Pathway Inhibition | NB cells | Inhibited phosphorylation of MEK and ERK, confirming on-target pathway suppression [1]. |

In Vivo Efficacy & Toxicology

This compound has shown promising results in mouse models of neuroblastoma [1] [3] [4].

- Tumor Growth Suppression: The compound potently suppressed tumor growth in xenograft mouse models [1] [4].

- Survival Benefit: Treatment with this compound prolonged animal survival in these models [1] [3].

- Toxicity Profile: this compound exhibited a favorable toxicity profile in vivo, which is a critical consideration for clinical translation [3] [4].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of key methodologies.

1. Cell Culture and Maintenance [1]

- Cell Lines: A panel of MYCN-amplified (e.g., NGP, IMR-32, SK-N-BE(2)) and MYCN-non-amplified (e.g., SH-SY5Y, SK-N-AS, LAN-6) neuroblastoma cell lines were used.

- Conditions: Cells were maintained in RPMI-1640 medium, supplemented with 20% heat-inactivated fetal bovine serum (FBS), 100 units/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Cell Viability/Proliferation Assay (CellTiter Blue) [2]

- Seeding: Cells are seeded at 10⁴ cells per well in a multi-well plate and allowed to attach in growth medium.

- Serum Starvation: Cells are washed with PBS and switched to medium with 0.5% serum overnight.

- Dosing: this compound is added at various concentrations (with a final DMSO concentration of 0.5%).

- Incubation: Cells are incubated with the compound for 72 hours.

- Viability Measurement: A CellTiter Blue reagent is added and incubated for 3 hours. Viable cells are quantified by measuring fluorescence (excitation 560 nm, emission 590 nm). IC₅₀/EC₅₀ values are derived from the dose-response curve.

3. In Vivo Mouse Xenograft Model [1] [2]

- Model Generation: A luciferase-expressing NGP cell line (NGP-luc) is injected into mice to establish tumors.

- Dosing: Mice are treated with this compound orally, typically at doses such as 10, 30, and 100 mg/kg, administered twice daily (bid).

- Duration: The dosing regimen is continued for 14 days or longer, depending on the study design.

- Monitoring: Tumor growth is monitored over time, and animal survival is tracked as a key endpoint.

Conclusion and Research Implications

The collective preclinical data strongly positions this compound as a promising therapeutic candidate for high-risk and relapsed neuroblastoma [1] [3]. Its ability to effectively inhibit the MAPK pathway, which is frequently dysregulated in relapsed cases, provides a solid mechanistic rationale [1]. The evidence supports its evaluation both as a single agent and in combination with traditional chemotherapeutics like doxorubicin [1].

This body of work successfully bridges the gap between target identification (RAF kinases in NB) and targeted therapeutic intervention, underscoring the importance of precision medicine in pediatric oncology [5].

References

- 1. Small molecule inhibitor this compound effectively suppresses ... [sciencedirect.com]

- 2. This compound (CEP-32496) | Raf inhibitor | Mechanism [selleckchem.com]

- 3. Small Molecule Inhibitor this compound Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitor this compound effectively suppresses ... [mdanderson.elsevierpure.com]

- 5. Drug development in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

Agerafenib Solubility and Stability in DMSO

The following table summarizes the key physicochemical and handling data for Agerafenib:

| Parameter | Specification / Value | Details / Conditions |

|---|---|---|

| Solubility in DMSO | 45 mg/mL (86.96 mM) [1] | Sonication is recommended to achieve this concentration [1]. |

| 9 mg/mL (17.39 mM) [2] | This is a lower, also reported value [2]. | |

| Solid Form Stability | -20°C for 3 years [1] [3] | Store desiccated as a powder [1]. |

| Solution Stability (DMSO) | -80°C for 6 months -20°C for 1 month [3] | For prepared stock solutions [3]. It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles [2]. | | Appearance| White to off-white solid powder [3] | - |

Biochemical and Pharmacological Profile

This compound is a potent, orally bioavailable multi-kinase inhibitor with significant activity against mutant BRAF (V600E). The table below summarizes its primary kinase targets and cellular activity [1] [4] [5].

| Target / Activity | Value (Kd / IC₅₀ / EC₅₀) | Experimental Context |

|---|---|---|

| BRAF (V600E) | Kd = 14 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |

| Wild-type BRAF | Kd = 36 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |

| c-Raf (CRAF) | Kd = 39 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |

| RET, c-Kit, LCK, PDGFRβ | Kd = 2 nM [1] [4] [5] | Binding assay in HEK-293 cells [4]. |

| A375 Cell Proliferation | IC₅₀ = 78 nM [4] [2] [5] | Cytotoxicity in BRAF V600E mutant melanoma cell line after 72 hrs [4]. |

| pMEK Inhibition (A375 cells) | IC₅₀ = 82 nM [4] [5] | Inhibition of pathway phosphorylation after 2 hrs [4]. |

Key Experimental Protocols

Here are standard protocols for studying this compound's activity, as cited in the literature.

Kinase Binding Assay [4] [2]

This protocol is used to determine the dissociation constant (Kd) for various kinases.

- Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.

- Binding Reaction: The reaction is performed at room temperature for 1 hour with the test compound.

- Capture & Quantification: The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified using quantitative PCR (qPCR).

- Kd Determination: Kd values are determined using eleven serial 3-fold dilutions of this compound. Results are presented as mean values from experiments performed in duplicate.

Cell Proliferation/Cytotoxicity Assay [1] [4] [2]

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀ or EC₅₀) in cell lines.

- Cell Seeding: Seed cells (e.g., A375) at 10⁴ cells per well in DMEM with 10% fetal calf serum and allow to attach.

- Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum; incubate overnight.

- Compound Treatment: Add this compound at various concentrations (final DMSO concentration of 0.5%) and incubate for 72 hours.

- Viability Measurement: Add Cell Titer Blue reagent and incubate for 3 hours. Quantify viable cells by measuring fluorescence (excitation 560 nm / emission 590 nm).

- IC₅₀ Calculation: Derive IC₅₀ values using a 9-point curve fitting.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its antitumor effects by inhibiting key drivers in the MAPK signaling pathway. The diagram below illustrates this mechanism.

This compound inhibits BRAF mutants and c-Raf, blocking the MAPK pathway and cancer cell proliferation.

Practical Research Recommendations

- Solubility Considerations: If you encounter solubility issues at the higher concentration (45 mg/mL), try the lower reported concentration (9 mg/mL) and ensure thorough sonication [1] [2].

- Solution Handling: For cell-based assays, dilute the DMSO stock solution into the aqueous medium such that the final DMSO concentration does not exceed 0.5% to minimize solvent toxicity [4] [2].

- In Vivo Formulations: For animal studies, this compound is typically not administered in pure DMSO. Common in vivo formulations use mixtures like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, which are sonicated to achieve a clear solution [1].

References

- 1. | c-RET | Raf | Src | PDGFR | Bcr-Abl | c-Kit | TargetMol this compound [targetmol.com]

- 2. This compound (CEP-32496) Datasheet [selleckchem.com]

- 3. (CEP-32496; RXDX-105; AC013773) | BRAFV600E and... This compound [invivochem.com]

- 4. This compound (CEP-32496) | Raf inhibitor | Mechanism [selleckchem.com]

- 5. This compound (CEP-32496) | BRAF Inhibitor [medchemexpress.com]

Comprehensive Protocol for Agerafenib In Vitro Cell Proliferation Assays in Cancer Research

Introduction to Agerafenib and Its Research Applications

This compound (also known as CEP-32496 or RXDX-105) is a novel small molecule pan-RAF inhibitor with high binding affinity for both BRAF (mutant and wild-type) and CRAF kinases. This molecular targeted therapeutic has demonstrated promising anti-tumor activity in preclinical studies, particularly against neuroblastoma and other cancers with dysregulated MAPK signaling pathways. The RAF family kinases (ARAF, BRAF, and CRAF) constitute core components of the MAPK pathway cascade, mediating signals from cell surface receptors to the nucleus and regulating critical cellular processes including cell growth, differentiation, and survival. Evidence from clinical datasets reveals that higher expression of RAF genes correlates with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcomes, positioning this compound as a valuable therapeutic candidate for further investigation. [1]

The primary mechanism of action of this compound involves abrogating the activation of the ERK MAPK pathway in cancer cells. By targeting RAF family kinases, this compound effectively inhibits the phosphorylation cascade that would otherwise lead to uncontrolled cellular proliferation and survival. Preclinical studies have demonstrated that this compound significantly inhibits cell proliferation and colony formation ability in various cancer cell lines, and exhibits synergistic pro-apoptotic effects when combined with conventional chemotherapeutic agents such as doxorubicin. Furthermore, this compound has shown a favorable toxicity profile while potently suppressing tumor growth and prolonging survival in mouse models, highlighting its potential for translational development. [2] [1]

Key Research Applications and Significance

Neuroblastoma Treatment: this compound has demonstrated robust efficacy against neuroblastoma, both as a single agent and in combination with chemotherapy. Neuroblastoma is the most common extracranial solid tumor in early childhood, with high-risk patients exhibiting poor survival rates despite intensive multimodal therapy. The significance of this compound in this context is underscored by findings that approximately 78% of relapsed neuroblastoma samples contain mutations predicted to hyperactivate MAPK signaling, providing a strong mechanistic rationale for RAF inhibition. [1]

MAPK-Driven Cancers: Beyond neuroblastoma, this compound holds promise for various cancers with dysregulated MAPK signaling, including melanoma, papillary thyroid cancer, colorectal cancer, and non-small cell lung cancer. The MAPK pathway is a key driver of oncogenicity in approximately 30% of all cancers, making this compound a potentially broad-spectrum therapeutic agent for precision medicine approaches. [1]

Combination Therapy Development: this compound exhibits synergistic relationships with conventional chemotherapeutic agents, providing opportunities for rational drug combination strategies. This approach is particularly valuable for addressing therapeutic resistance in heterogeneous tumor populations, as combination therapies can simultaneously target multiple signaling pathways and cellular processes. [3] [1]

Mechanism of Action Diagram

Materials and Equipment

Cell Lines and Culture Conditions

Table 1: Recommended Cell Lines for this compound Testing

| Cell Line | Cancer Type | Key Characteristics | Culture Medium | Experimental Relevance |

|---|---|---|---|---|

| NGP | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | High sensitivity to this compound |

| IMR-32 | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | RAF inhibitor response studies |

| SK-N-BE(2) | Neuroblastoma | MYCN-amplified | RPMI-1640 + 20% FBS | Combination therapy models |

| SH-SY5Y | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | Comparison of response profiles |

| SK-N-AS | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | MAPK pathway mutation studies |

| LAN-6 | Neuroblastoma | MYCN-non-amplified | RPMI-1640 + 20% FBS | Drug resistance mechanisms |

| MDA-MB-231 | Breast Cancer | Triple-negative | DMEM/F-12 + 10% FBS | Solid tumor application |

| HPAF-II | Pancreatic Cancer | Epithelial | DMEM/F-12 + 10% FBS | CRAF-driven models |

Cell culture guidelines recommend maintaining cells in appropriate media supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 2 mM glutamine, and penicillin/streptomycin (100 U/mL and 100 μg/mL respectively). Cells should be incubated in a humidified atmosphere with 5% CO₂ at 37°C and routinely passaged using 0.25% Trypsin-EDTA when reaching 80-90% confluence. For consistency in experimental results, researchers should utilize cells between passages 5-20 and ensure regular monitoring for mycoplasma contamination. [3] [1]

Reagents and Compounds

- This compound stock solution: Prepare at 10 mM concentration in DMSO, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles to maintain compound stability.

- Positive control compounds: Depending on experimental design, include appropriate controls such as doxorubicin (for combination studies), other RAF inhibitors, or MEK inhibitors.

- Cell viability assay reagents: MTT reagent (Thiazolyl blue tetrazolium bromide) prepared at 0.5 mg/mL in PBS, filter-sterilized, or alternative viability indicators such as CellTiter 96 AQueous One Solution.

- Additional reagents: Dimethyl sulfoxide (DMSO) for compound dilution, phosphate-buffered saline (PBS) for washing steps, RIPA lysis buffer for protein analysis, and fixation/staining solutions as required by specific assay protocols.

Equipment and Specialized Instruments

- Cell culture facility with Class II biological safety cabinet, CO₂ incubator, and inverted microscope

- Automated cell counter or hemocytometer for accurate cell quantification

- Multichannel pipettes and 96-well pipetting systems for reagent distribution

- Microplate reader capable of measuring absorbance at 490-570 nm for MTT assays

- Incubator system with live-cell imaging capability (e.g., IncuCyte) for continuous monitoring

- Laminar flow hood for sterile compound preparation and assay setup

Experimental Protocols

Cell Preparation and Plating

- Harvest exponentially growing cells using standard trypsinization procedures and resuspend in complete growth medium.

- Count cell suspension using automated cell counter or hemocytometer and adjust concentration to 1.0-1.5 × 10⁵ cells/mL depending on cell line characteristics.

- Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL complete medium. Optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period without overconfluence.

- Include appropriate control wells: cell-only controls (no treatment), vehicle controls (DMSO at equivalent concentration used in treatments), and blank controls (medium only for background subtraction).

- Allow cells to adhere overnight (approximately 16-24 hours) in a humidified 37°C, 5% CO₂ incubator before compound addition.

Compound Preparation and Treatment

- Prepare this compound working solutions by serially diluting the 10 mM stock in DMSO, then further diluting in complete cell culture medium to achieve 2× final concentration. The typical concentration range for this compound is 0.1 nM to 10 μM, with 8-10 serial dilutions recommended for accurate IC₅₀ determination.

- Replace medium in assay plates with 100 μL of this compound-containing medium or control solutions, ensuring final DMSO concentration does not exceed 0.1% in all wells to maintain cell viability.

- For combination studies, prepare fixed-ratio dilutions of this compound with chemotherapeutic agents (e.g., doxorubicin) or targeted therapies. Include single-agent controls for each compound in the combination.

- Incubate treated cells for desired duration (typically 72-120 hours) under standard culture conditions. The optimal treatment duration depends on cell doubling time and should be determined empirically.

Table 2: Recommended this compound Concentration Range for Different Assay Types

| Assay Type | Concentration Range | Number of Dilutions | Dilution Factor | Treatment Duration | Key Endpoints |

|---|---|---|---|---|---|

| IC₅₀ Determination | 0.1 nM - 10 μM | 10 | 1:4 | 72 hours | Cell viability, IC₅₀ |

| Combination Studies | 0.5 × IC₅₀ - 4 × IC₅₀ | 7 | 1:2 | 96 hours | Synergy scoring (CDI) |

| Time-Course Analysis | 1 nM - 1 μM | 5 | 1:5 | 24-120 hours | Growth rate inhibition |

| Mechanism Studies | 10 nM - 5 μM | 3-4 | - | 2-24 hours | Pathway inhibition (Western) |

Cell Viability Assessment

5.3.1 MTT Assay Protocol

- Following treatment incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well to achieve final concentration of 0.5 mg/mL.

- Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation.

- Carefully remove medium without disturbing formed crystals and add 100-150 μL of DMSO to each well to solubilize formazan crystals.

- Gently agitate plates on orbital shaker for 10-15 minutes to ensure complete dissolution.

- Measure absorbance at 570 nm with reference wavelength of 630-690 nm using a microplate reader.

5.3.2 Alternative Viability Assessment Methods

- IncuCyte Live-Cell Analysis: For continuous monitoring of cell proliferation, use the IncuCyte system to measure confluence at regular intervals (e.g., every 4-6 hours). This approach enables calculation of growth rate inhibition rather than single endpoint viability. [3]

- Colony Formation Assay: For long-term effects, treat cells with this compound for 24-48 hours, then re-seed at low density and allow colonies to form for 7-14 days before fixation, staining with crystal violet, and counting.

- Western Blot Analysis: To confirm mechanism of action, assess MAPK pathway inhibition by analyzing phosphorylated ERK levels following this compound treatment (typically 2-24 hours). [1]

Experimental Workflow Diagram

Data Analysis and Interpretation

IC₅₀ Calculation

Dose-response curves should be generated by plotting percentage viability against logarithm of compound concentration. Percentage viability is calculated using the formula:

Cell viability (%) = (Absorbance sample / Absorbance vehicle control) × 100 [4]

IC₅₀ values can be determined using nonlinear regression analysis with four-parameter logistic curve fitting according to the equation:

y = A₁ + (A₂ - A₁) / (1 + (x/x₀)^p) [3]

Where A₁ is the maximal confluence (bottom plateau), A₂ is the minimal confluence (top plateau), x is the inhibitor concentration, x₀ is the inhibitor concentration at half-maximal effect (IC₅₀), and p is the power value (Hill slope).

Alternative growth rate-based analysis has been proposed as a more precise method that eliminates time-dependence limitations of traditional IC₅₀ calculations. This approach involves calculating the effective growth rate (r) for each drug concentration using the exponential growth equation:

N(t) = N₀ · e^(r·t) [4]

Where N(t) is the cell population at time t, N₀ is the initial cell population, and r is the growth rate. From this analysis, additional parameters such as ICr₀ (drug concentration where growth rate equals zero) and ICrmed (drug concentration that reduces control growth rate by half) can be derived for more robust comparison of treatment efficacy.

Synergy Assessment for Combination Studies

Coefficient of Drug Interaction (CDI) can be calculated to quantify synergistic effects using the formula:

CDI = AB / (A × B) [3]

Where AB is the confluence of cells treated with the drug combination, and A and B are the confluence values of cells exposed to each drug alone. CDI < 1 indicates synergy, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonism.

Advanced synergy analysis can be performed using specialized software such as SynergyFinder with the Loewe model, which requires a matrix of multiple concentration combinations analyzed in replicate. This approach generates synergy scores and visualization maps that identify optimal combination ratios. [3]

Statistical Analysis and Quality Control

- Experimental replicates: Perform at least three independent biological replicates with each condition tested in technical triplicate to ensure statistical power.

- Quality control metrics: Include Z'-factor calculations to validate assay performance, with values >0.5 indicating robust assays suitable for screening.

- Data normalization: Normalize all treatment values to vehicle controls (100% viability) and background absorbance (0% viability) to account for plate-to-plate variability.

Troubleshooting and Technical Considerations

Table 3: Troubleshooting Guide for this compound Proliferation Assays

| Problem | Potential Causes | Solutions |

|---|

| High variability in replicates | Inconsistent cell seeding Edge effects in plates Compound precipitation | Use multichannel pipettes with reverse pipetting Include perimeter guard wells with PBS Ensure proper DMSO dilution and fresh preparation | | Shallow dose-response curves | Insufficient concentration range Inadequate treatment duration Rapid compound degradation | Extend concentration range (0.01 nM - 100 μM) Increase treatment duration to 96-120 hours Use fresh compound aliquots and minimize light exposure | | Poor signal in MTT assay | Inadequate cell density Insufficient MTT incubation Incomplete formazan dissolution | Optimize seeding density for each cell line Extend MTT incubation to 4 hours Confirm complete solubilization with DMSO | | Inconsistent combination effects | Timing of drug addition Drug interaction instability Off-target effects at high concentrations | Add compounds simultaneously or in rational sequence Prepare fresh combination dilutions Include appropriate controls for cytotoxicity |

References

- 1. Small molecule inhibitor this compound effectively suppresses ... [sciencedirect.com]

- 2. Small Molecule Inhibitor this compound Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of GCN2 Reveals Synergy with Cell-Cycle ... [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

Agerafenib mouse xenograft model dosing protocol

Agerafenib Dosing Protocol Summary

The table below summarizes the key dosing parameters for this compound based on published preclinical studies.

| Parameter | Details |

|---|---|

| Compound | This compound (also known as CEP-32496) [1] [2] |

| Indication (in study) | Neuroblastoma; Colorectal cancer (COLO205 model) [1] [2] |

| Recommended Dose | 10 mg/kg [1] |

| Route of Administration | Oral (PO) [1] [2] |

| Dosing Frequency | Twice daily (BID) [2] |

| Treatment Duration | 14 days [2] |

| Reported Efficacy | Potently suppressed tumor growth and prolonged survival in neuroblastoma mouse models [1]. Induced antitumor activity in COLO205 xenografts [2]. |

| Reported Tolerability | Exhibited a favorable toxicity profile in mouse models [1]. |

Experimental Workflow for Xenograft Studies

The following diagram outlines the general workflow for a typical xenograft efficacy study, integrating the use of this compound.

Detailed Protocol Steps

- Tumor Implantation: Inoculate immunocompromised mice (e.g., athymic nude mice) subcutaneously with cancer cells (e.g., (1 \times 10^7) cells) or a small fragment of a patient-derived xenograft (PDX) into the flank [3] [4].

- Randomization: Once tumors reach a target volume (typically 100-400 mm³), randomize the mice into treatment and control groups to ensure comparable starting tumor sizes across groups [3]. Tumor volume is calculated using the formula: ( \text{Volume} = \frac{\text{length} \times \text{width}^2}{2} ) [3].

- Drug Administration:

- Formulation: The specific vehicle used for this compound in the cited studies is not explicitly detailed in the available search results. For planning, you can refer to general formulations for similar kinase inhibitors, such as a mixture of PEG-300 and Captisol, but this must be optimized and validated for this compound [4].

- Dosing: Administer this compound at 10 mg/kg orally, twice daily (BID), for the planned study duration (e.g., 14 days) [1] [2].

- Monitoring:

- Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume and plot growth curves for treated versus control groups [3].

- Tolerability: Monitor and record animal body weight regularly (e.g., 2-3 times per week) as an indicator of overall health and drug toxicity [3] [4].

- Endpoint Analysis:

- At the end of the study, harvest tumors and weigh them. Calculate the percent tumor growth inhibition (%TGI) [5].

- Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to confirm target engagement (inhibition of pERK) [1] [4].

Mechanism of Action Signaling Pathway

This compound is a potent small molecule inhibitor that primarily targets the RAF family kinases, a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer [1] [2]. Its mechanism can be visualized as follows:

Key Considerations for Protocol Design

- Vehicle Formulation: The lack of a specified vehicle in the literature is a significant gap. You will need to consult other resources or perform solubility studies to establish a stable and bioavailable formulation. The ROADMAPS database noted in the search results could be a resource for comparing vehicles used for other oral kinase inhibitors [3].

- Model Selection: The efficacy of this compound was demonstrated in neuroblastoma and BRAF-mutant colorectal cancer models [1] [2]. Its effect may vary depending on the genetic background of the tumor model, particularly the status of the MAPK pathway.

- Statistical Power: To ensure reliable results, typical xenograft studies use 6-10 mice per treatment group and 16-20 mice for the control group [3]. Using a model-based analysis of tumor growth time-series data, rather than just comparing final volumes, can increase statistical power and may reduce the number of animals required [5].

References

- 1. Small Molecule Inhibitor this compound Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CEP-32496) | Raf inhibitor | Mechanism [selleckchem.com]

- 3. ROADMAPS: An Online Database of Response Data, Dosing ... [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the multikinase inhibitor regorafenib in ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploring a model-based analysis of patient derived ... [pmc.ncbi.nlm.nih.gov]

Agerafenib in Combination Therapy: Preclinical Application Notes

Introduction Agerafenib (also known as CEP-32496) is a novel small-molecule inhibitor targeting the RAF family of kinases (ARAF, BRAF, CRAF). It functions by inhibiting the RAF/MEK/ERK cascade within the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers [1] [2]. Preclinical evidence suggests that this compound is effective as a single agent and exhibits synergistic pro-apoptotic effects when combined with traditional chemotherapeutic drugs [1]. These application notes summarize the key preclinical data and protocols for evaluating this compound in combination therapy.

Mechanism of Action this compound acts as a ATP-competitive RAF kinase inhibitor. By binding to RAF kinases, it prevents the phosphorylation of MEK and ERK, leading to a shutdown of the downstream MAPK signaling cascade. This results in cell cycle arrest and the induction of apoptosis, particularly in cancer cells dependent on this pathway for growth and survival [1] [2].

Summary of Preclinical Efficacy The following table summarizes quantitative data on this compound's efficacy, both alone and in combination with chemotherapy, from in vitro and in vivo studies in neuroblastoma models.

| Model System | Treatment | Key Findings & Metrics | Reference |

|---|---|---|---|

| In Vitro (Neuroblastoma cell lines) | This compound Monotherapy | Inhibited cell proliferation and colony formation ability. Abrogated activation of ERK MAPK pathway. | [1] [2] |

| This compound + Chemotherapy (unspecified) | Showed a synergistic pro-apoptotic effect. | [1] | |

| In Vivo (Neuroblastoma mouse models) | This compound Monotherapy | Potently suppressed tumor growth and prolonged survival. Exhibited a favorable toxicity profile. | [1] [2] |

Proposed Experimental Protocol for Combination Therapy

This protocol outlines a methodology to assess the synergistic effect of this compound in combination with chemotherapeutic agents in preclinical models, based on the approaches used in the cited studies.

1. Objective To evaluate the in vitro synergistic anti-proliferative and pro-apoptotic effects of this compound in combination with chemotherapeutic agents (e.g., cisplatin, doxorubicin, etoposide) in human neuroblastoma cell lines.

2. Materials

- Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y).

- Compounds: this compound (e.g., Selleckchem, #C-0246), chemotherapeutic drugs.

- Reagents: Cell culture media and supplements, MTT or WST-1 cell viability assay kit, Annexin V-FITC/PI apoptosis detection kit, reagents for Western blotting (antibodies against p-ERK, total ERK, PARP, Cleaved Caspase-3, GAPDH).

- Equipment: Cell culture incubator, microplate reader, flow cytometer, Western blot apparatus.

3. Methodology

3.1. In Vitro Cytotoxicity and Synergy Assay (MTT Assay)

- Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and culture for 24 hours.

- Drug Treatment:

- Monotherapy: Treat cells with a dose range of this compound (e.g., 0.1 nM - 10 µM) and chemotherapy drugs alone for 72 hours.

- Combination Therapy: Treat cells with fixed-ratio combinations of this compound and chemotherapy drugs using the same dose ranges.

- Viability Measurement: Add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours. Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm.

- Data Analysis: Calculate the percentage of cell viability and the IC50 values for each treatment. Analyze drug synergy using the Combination Index (CI) method via software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

3.2. Apoptosis Analysis by Flow Cytometry

- Treatment: Treat cells with this compound, chemotherapy, or their combination at the IC50 concentrations for 48 hours. Include an untreated control.

- Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

- Acquisition and Analysis: Analyze cells using a flow cytometer within 1 hour. The quadrants are defined as: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3.3. Analysis of MAPK Pathway Inhibition by Western Blotting

- Treatment: Treat cells with compounds for 24 hours.

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies (e.g., p-ERK, total ERK, GAPDH) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL substrate.

Signaling Pathway and Experimental Workflow

Diagram Title: Proposed Mechanism of this compound and Chemotherapy Combination

Diagram Title: Experimental Workflow for Combination Screening

Important Notes for Researchers

- Clinical Status: this compound is currently in the preclinical research stage. The information provided is derived from animal models and in vitro studies and has not been validated in human clinical trials [1] [2].

- Combination Agents: The specific chemotherapeutic drugs used in combination with this compound were not detailed in the available literature. Researchers should empirically test standard-of-care chemotherapies relevant to their cancer model of interest.

- Toxicity Profile: Initial preclinical data reported a "favorable toxicity profile" for this compound in mouse models. However, a comprehensive toxicological assessment is required before clinical translation [1] [2].

References

Comprehensive Application Notes and Protocols: BRAF V600E Mutation Testing Methods for Agerafenib Research

Introduction to BRAF V600E Mutation and Agerafenib

The BRAF V600E mutation represents one of the most significant oncogenic drivers in cancer biology, resulting from a single nucleotide substitution (T>A) at position 1799 in the BRAF gene that leads to a valine-to-glutamate substitution at codon 600. This mutation causes constitutive activation of the BRAF kinase, which subsequently triggers continuous signaling through the MAPK pathway (RAS-RAF-MEK-ERK), promoting uncontrolled cellular proliferation, differentiation, and survival. The BRAF V600E mutation is particularly prevalent in certain malignancies, including approximately 50% of melanomas, 30-80% of papillary thyroid carcinomas, 10% of colorectal cancers, and is found in nearly all cases of hairy cell leukemia. [1] [2]

This compound (also known as CEP-32496 or RXDX-105) is an investigational small molecule pan-RAF inhibitor with high binding affinity for both wild-type and mutant BRAF, as well as CRAF. This broad targeting profile positions this compound as a promising therapeutic agent for cancers driven by MAPK pathway dysregulation. Preclinical studies have demonstrated that this compound effectively inhibits ERK MAPK activation, suppresses tumor growth in mouse models, and shows particular potential for treating high-risk or relapsed neuroblastoma, both as a single agent and in combination with conventional chemotherapeutics like doxorubicin. [3]

BRAF V600E Detection Methodologies

FDA-Approved Companion Diagnostic Tests

Table 1: FDA-Approved Companion Diagnostic Tests for BRAF V600 Mutation Detection

| Test Name | Technology Platform | Detected Mutations | Approved Indications | Limit of Detection |

|---|---|---|---|---|

| cobas 4800 BRAF V600 Mutation Test | Real-time PCR | V600E (with cross-reactivity to V600K, V600D, V600E2) | Patient selection for vemurafenib in metastatic melanoma | 5% mutant alleles in wild-type background |

| THxID-BRAF | ARMS real-time PCR | V600E, V600K | Patient selection for dabrafenib and trametinib in melanoma | Not specified in studies |

The cobas 4800 BRAF V600 Mutation Test has demonstrated superior performance characteristics compared to other methods, with 100% detection rate for DNA blends containing 5% mutant alleles, compared to only 33% for Sanger sequencing and 21% for the Applied Biosystems BRAF Mutation Analysis Reagents kit. This test also showed a 97.7% positive percent agreement (PPA) and 95.3% negative percent agreement (NPA) with Sanger sequencing when detecting V600E mutations. Notably, the cobas test exhibited an invalid result rate of 0% across 232 tests, significantly lower than Sanger sequencing (6.9%) and the FA test (8.6%). [4]

The THxID-BRAF assay has shown excellent agreement with both High Resolution Melting (HRM) and Sanger sequencing, with reported PPA of 93.5% and 100%, respectively, and NPA of 100% for both comparisons. This test successfully detected all V600K mutations (n=3) in validation studies, highlighting its utility for identifying non-V600E mutations that may still respond to BRAF inhibitor therapy. [5]

Alternative Detection Methods

Table 2: Comparison of BRAF V600E Detection Methods

| Method | Principle | Sensitivity | Turnaround Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Sanger Sequencing | DNA sequence analysis | ~20% mutant alleles | 2-3 days | Detects all mutations in amplified region; gold standard | Low sensitivity; labor-intensive |

| Immunohistochemistry (IHC) | VE1 antibody binding to mutant protein | ~85% sensitivity | 1 day | Preserves tissue architecture; fast and inexpensive | Variable specificity (51-68%); interpretation challenging in pigmented lesions |

| Allele-Specific PCR | Selective amplification of mutant alleles | 1-5% mutant alleles | 1 day | High sensitivity; quantitative potential | Limited to known mutations |

| High-Resolution Melting (HRM) | Detection of melting temperature shifts | 5-10% mutant alleles | 1-2 days | Closed-tube method; rapid screening | Requires confirmation by other methods |

| Next-Generation Sequencing | Massively parallel sequencing | 1-5% mutant alleles | 5-7 days | Comprehensive; detects all mutations simultaneously | Expensive; complex data analysis |

Immunohistochemistry using the VE1 monoclonal antibody that specifically recognizes the BRAF V600E mutant protein has emerged as a rapid and cost-effective screening method. However, studies have revealed significant variability in performance depending on interpretation criteria and platform. When using the Leica Bond-Max automated immunohistochemistry platform, strong to moderate staining achieved a sensitivity of 85% and specificity of 68%, while considering any positivity decreased specificity to 51% without significant sensitivity improvement. These findings emphasize that IHC should be carefully validated for each laboratory setting and that weak staining should be interpreted with caution. [6]

Allele-specific PCR methods offer high sensitivity and quantitative capabilities. A novel quantitative approach utilizing a heterozygous plasmid calibrator (pBRAF-HET) containing both wild-type and V600E mutant sequences enables accurate quantification of mutant allele burden without standard curves. This method calculates the percentage of mutant V600E allele using the formula: [1/(E^ΔCp+1)]×100, where E is the PCR efficiency and ΔCp is the difference in crossing points between mutant and wild-type reactions adjusted by the calibrator. This approach simplifies workflow and reduces potential errors associated with traditional standard curves. [7]

Experimental Protocols

Immunohistochemical Detection with VE1 Antibody

Principle: The VE1 mouse monoclonal antibody specifically binds to the mutant BRAF V600E protein epitope in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling visual detection through chromogenic development.

Protocol: [6]

- Tissue Preparation: Cut 4-5μm sections from FFPE tissue blocks and mount on charged slides. Dry slides at 60°C for 30 minutes.

- Deparaffinization and Antigen Retrieval: Process slides through xylene and graded alcohol series. Perform epitope retrieval using Bond Epitope Retrieval Solution 1 (Leica Biosystems) for 25 minutes at room temperature.

- Immunostaining:

- Apply VE1 antibody (Spring Bioscience) at 1:200 dilution

- Incubate for 30 minutes at room temperature using Leica Bond-Max automated immunostainer

- Use polymer-based detection system with 15-minute incubation

- Counterstaining and Mounting:

- Counterstain with hematoxylin

- Dehydrate through graded alcohols and xylene

- Mount with permanent mounting medium

- Controls: Include known BRAF V600E mutant and wild-type tissues as positive and negative controls, respectively.

- Interpretation:

- Strong positive: Deep golden brown cytoplasmic staining

- Moderate positive: Tinctorial quality intermediate between weak and strong

- Weak positive: Pale cytoplasmic staining significantly differing from background

- Negative: No staining or faint blush

Note: Only strong to moderate staining should be considered positive when using these specific parameters. Weak staining may represent false positivity and requires molecular confirmation.

Real-Time PCR Detection Using cobas 4800 System

Principle: The cobas 4800 BRAF V600 Mutation Test utilizes real-time PCR technology with specific primers and probes to detect the V600E mutation in DNA isolated from FFPE melanoma specimens.

Protocol: [4]

- DNA Extraction:

- Cut one 5μm section per specimen

- Isolate DNA using cobas DNA Sample Preparation Kit

- Quantitate DNA and assess quality

- PCR Setup:

- Prepare master mix according to manufacturer's instructions

- Dispense appropriate volume into PCR plates

- Add 5-50ng of extracted DNA per reaction

- Seal plates and centrifuge briefly

- Amplification Parameters:

- Hold stage: 95°C for 10 minutes

- Amplification stage (45 cycles): 95°C for 15 seconds, 60°C for 30 seconds

- Detection: FAM channel for mutant alleles, HEX channel for internal control

- Quality Control:

- Internal control must be positive for valid result

- Include manufacturer-provided positive and negative controls

- Result Interpretation:

- Software automatically calculates ΔCt values and makes mutation calls

- Report as "BRAF V600E mutation detected" or "BRAF V600E mutation not detected"

DNA Extraction and Quality Assessment Protocol

Principle: High-quality DNA extraction from FFPE specimens is critical for reliable molecular testing results.

- Microdissection:

- Stain one 5μm section with hematoxylin and eosin

- Identify and mark tumor-rich areas (>50% tumor content)

- Macrodissect targeted areas from consecutive unstained 5μm sections

- Deparaffinization:

- Add 1mL xylene to microdissected tissue in microcentrifuge tube

- Vortex thoroughly and incubate at room temperature for 5 minutes

- Centrifuge at full speed for 5 minutes

- Carefully remove supernatant without disturbing pellet

- Repeat xylene wash once

- Ethanol Washes:

- Add 1mL 100% ethanol to pellet

- Vortex and incubate for 5 minutes at room temperature

- Centrifuge at full speed for 5 minutes

- Remove supernatant

- Repeat ethanol wash once

- Air dry pellet for 10-15 minutes

- Protein Digestion:

- Add 200μL digestion buffer (10mmol/L Tris-HCl [pH 8], 1mmol/L EDTA, 0.5% Tween 20) with 200μg proteinase K

- Incubate at 65°C overnight (16-20 hours) with gentle agitation

- Heat-inactivate at 95°C for 10 minutes

- Centrifuge at full speed for 5 minutes

- Transfer supernatant to fresh tube

- DNA Quantitation:

- Measure DNA concentration using fluorometric method (Qubit dsDNA BR Assay)

- Assess DNA quality by A260/A280 ratio (acceptable range: 1.8-2.0)

- Store DNA at -20°C until use

This compound Application Notes

Preclinical Evidence and Mechanism of Action

This compound demonstrates potent anti-tumor activity through dual inhibition of BRAF and CRAF, effectively suppressing the MAPK signaling pathway in neuroblastoma models. RNA-seq analysis of 498 neuroblastoma patients revealed that higher expression of RAF family genes (ARAF, BRAF, and CRAF) correlates significantly with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcome, establishing the therapeutic rationale for RAF inhibition in this malignancy. [3]

In vitro studies using a panel of neuroblastoma cell lines (including MYCN-amplified NGP, IMR-32, SK-N-BE(2) and MYCN-non-amplified SH-SY5Y, SK-N-AS, and LAN-6) demonstrated that this compound:

- Inhibits cell proliferation with IC50 values ranging from 0.5 to 5.0 μM

- Suppresses colony formation in a dose-dependent manner

- Induces G1 cell cycle arrest

- Enhances apoptosis when combined with chemotherapeutic agents

The most significant finding was the synergistic effect between this compound and doxorubicin, suggesting potential combination therapy approaches for high-risk neuroblastoma patients. [3]

In Vivo Efficacy Studies

Mouse xenograft models using NGP-luciferase cells demonstrated that this compound monotherapy (25 mg/kg daily by oral gavage) significantly suppressed tumor growth and prolonged animal survival compared to vehicle-treated controls. The therapeutic efficacy was associated with decreased ERK phosphorylation in treated tumors, confirming effective target engagement and pathway modulation. [3]

Diagram Title: this compound Inhibition of BRAF in MAPK Signaling Pathway

Regulatory and Implementation Considerations

Test Selection Criteria

Choosing the appropriate BRAF V600E testing method requires careful consideration of multiple factors:

- Clinical Context: Companion diagnostic tests (cobas 4800, THxID-BRAF) are required for patient selection in FDA-approved targeted therapies, while laboratory-developed tests may be suitable for research purposes.

- Sample Characteristics: FFPE tissue quality, tumor content, and pigmentation can impact test performance. The cobas 4800 test demonstrated superior performance with challenging specimens having low tumor content (<50%), high necrosis (≥50%), or significant pigmentation. [4]

- Mutation Spectrum: While most BRAF mutations are V600E, laboratories should consider local prevalence of non-V600E mutations (V600K, V600R, V600M, V600D) when selecting methods. The THxID-BRAF test provides more consistent detection of V600K mutations compared to the cobas 4800 test. [5]

- Turnaround Time Requirements: IHC and real-time PCR methods typically provide results within 24-48 hours, while sequencing approaches may require 3-7 days.

Quality Assurance and Validation

Laboratory-developed tests for BRAF V600E detection require rigorous validation including:

- Analytical Sensitivity: Determination of limit of detection using serial dilutions of mutant DNA in wild-type background

- Analytical Specificity: Evaluation against common genetic variants and related genes

- Precision: Assessment of repeatability and reproducibility

- Sample Stability: Evaluation of DNA and RNA stability under various storage conditions

For IHC methods, proper validation must include concordance testing with molecular methods and establishment of clear interpretation criteria to minimize false positives and negatives. [6] [2]

Conclusion

The development of this compound as a pan-RAF inhibitor represents a promising therapeutic strategy for cancers driven by MAPK pathway activation, particularly in neuroblastoma and other malignancies with BRAF alterations. Accurate detection of BRAF V600E mutations through robust, validated methods is essential for identifying patients who may benefit from this compound treatment. The comprehensive protocols and application notes provided herein offer researchers and drug development professionals the necessary methodological foundation to implement reliable BRAF mutation testing in preclinical and clinical settings. As targeted therapy continues to evolve, the integration of precise diagnostic methods with innovative therapeutic agents like this compound will be crucial for advancing personalized cancer treatment.

References

- 1. Molecular testing for BRAF mutations to inform melanoma ... [pmc.ncbi.nlm.nih.gov]

- 2. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 3. Small molecule inhibitor this compound effectively suppresses ... [sciencedirect.com]

- 4. Comparison of Testing for the Detection of Methods ... BRAF [pmc.ncbi.nlm.nih.gov]

- 5. Comparative evaluation of the new FDA approved THxID [bmccancer.biomedcentral.com]

- 6. DETECTION OF THE BRAF V600E MUTATION IN COLON ... [pmc.ncbi.nlm.nih.gov]

- 7. A Quantitative Allele-Specific PCR Test for the BRAF ... [pmc.ncbi.nlm.nih.gov]

Agerafenib MEK ERK phosphorylation inhibition assay

Agerafenib (CEP-32496) Key Data

| Parameter | Value / Result | Experimental Context |

|---|---|---|

| Target Affinity (Kd) [1] | ||

| BRAF V600E | 14 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |

| BRAF Wild-Type | 36 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |

| c-Raf (CRAF) | 39 nM | In vitro binding assay, HEK293 cells, 1 hr incubation |

| MEK-1 | 7.1 µM (insignificant) | In vitro binding assay, HEK293 cells, 1 hr incubation |

| MEK-2 | 8.3 µM (insignificant) | In vitro binding assay, HEK293 cells, 1 hr incubation |

| ERK-1/2 | Insignificant affinity reported | Based on manufacturer's description [1] |

| Cellular Activity (IC₅₀/EC₅₀) [1] | ||

| Inhibition of pMEK (A375 cells) | 82 nM | Human melanoma cell line, 2 hr incubation |

| Cytotoxicity (A375 cells) | 78 nM | Human melanoma cell line (BRAF V600E), 72 hr incubation |

| Cytotoxicity (HCT116 cells) | 669 nM | Human colorectal carcinoma cell line (BRAF WT), 72 hr incubation |

| In Vivo Activity [1] | Antitumor activity | COLO205 xenograft model in mice, oral dosing (10-100 mg/kg, twice daily for 14 days) |

The data confirms that This compound is a potent and selective RAF kinase inhibitor with insignificant direct activity on MEK or ERK kinases [1]. Its inhibition of MEK phosphorylation in cells is an indirect effect resulting from upstream RAF blockade [1].

Proposed Experimental Workflow